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Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of Action of 5-Fluoro-1H-Indole-6-Carbonitrile Derivatives as Selective CDK7 Inhibitors

Executive Summary The pursuit of targeted oncology therapies has increasingly focused on the dysregulation of the cell cycle and transcriptional machinery. Cyclin-dependent kinase 7 (CDK7) sits at the apex of both proces...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted oncology therapies has increasingly focused on the dysregulation of the cell cycle and transcriptional machinery. Cyclin-dependent kinase 7 (CDK7) sits at the apex of both processes, making it a highly attractive therapeutic target. Historically, targeting CDKs yielded pan-inhibitors with narrow therapeutic windows and severe off-target toxicities. However, the discovery and optimization of the 5-fluoro-1H-indole-6-carbonitrile scaffold has revolutionized the field, providing a structural foundation for highly selective, non-covalent CDK7 inhibitors 1[1]. This technical guide explores the structural rationale, dual mechanism of action, and experimental validation protocols for this breakthrough class of compounds.

Structural Biology: The Chemical Rationale of the Indole-Carbonitrile Scaffold

The 5-fluoro-1H-indole-6-carbonitrile core is not merely a passive structural backbone; it actively dictates the binding kinetics and selectivity profile of the resulting derivatives 2[2]. Earlier covalent inhibitors (such as THZ1 and SY-1365) relied on reactive acrylamide warheads to irreversibly bind cysteine residues, which often led to dose-limiting gastrointestinal and hematotoxic side effects in clinical trials 3[3].

In contrast, derivatives utilizing the 5-fluoro-1H-indole-6-carbonitrile core (such as SY-5609 analogs) utilize a non-covalent, ATP-competitive binding mode. The strategic placement of the fluorine atom at the 5-position and the carbonitrile group at the 6-position creates a unique electronic distribution. These moieties act as atypical hydrogen bond acceptors, engaging with specific residues in the CDK7 hinge region that are absent in closely related kinases like CDK2 and CDK9 2[2]. This structural nuance results in an exceptionally slow off-rate, granting these compounds a "covalent-like" target residence time while maintaining the safety profile of a reversible inhibitor.

Core Mechanism of Action: Dual Blockade of CDK7

CDK7 is unique among the cyclin-dependent kinases because it operates within two distinct multiprotein complexes, dictating a dual mechanism of action for its inhibitors:

  • The CDK-Activating Kinase (CAK) Complex : Comprising CDK7, Cyclin H, and MAT1, this complex phosphorylates the T-loop of downstream cell cycle kinases (CDK1, CDK2, CDK4/6) 4[4]. Inhibition of the CAK complex by indole-carbonitrile derivatives blocks the G1/S and G2/M transitions, effectively arresting tumor cell proliferation 5[5].

  • The TFIIH Transcription Complex : As a core catalytic subunit of the general transcription factor TFIIH, CDK7 phosphorylates Serine 5 and Serine 7 on the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) 6[6]. This phosphorylation is an absolute prerequisite for transcription initiation. Cancer cells, particularly those driven by super-enhancers (e.g., MYC-amplified breast and ovarian cancers), exhibit profound sensitivity to TFIIH blockade, rapidly undergoing apoptosis when transcription is halted 7[7].

G Inhibitor 5-Fluoro-1H-Indole-6-Carbonitrile Derivatives (e.g., SY-5609 analogs) CDK7_CAK CAK Complex (CDK7/Cyclin H/MAT1) Inhibitor->CDK7_CAK Non-covalent ATP-competitive inhibition CDK7_TFIIH TFIIH Complex (CDK7 core subunit) Inhibitor->CDK7_TFIIH Non-covalent ATP-competitive inhibition CDKs CDK1, CDK2, CDK4/6 (T-loop Phosphorylation) CDK7_CAK->CDKs Blocked RNAPII RNA Polymerase II CTD (Ser5/Ser7 Phosphorylation) CDK7_TFIIH->RNAPII Blocked CellCycle Cell Cycle Arrest (G1/S and G2/M Blockade) CDKs->CellCycle Loss of activity Transcription Transcriptional Repression (Super-enhancer oncogenes e.g., MYC) RNAPII->Transcription Loss of initiation Apoptosis Cancer Cell Apoptosis CellCycle->Apoptosis Transcription->Apoptosis

Dual mechanism of CDK7 inhibition by indole-6-carbonitrile derivatives.

Quantitative Pharmacological Profile

To appreciate the leap in medicinal chemistry provided by the indole-carbonitrile scaffold, we must compare its pharmacological profile against earlier generations of CDK inhibitors. The table below summarizes the target engagement and selectivity metrics, demonstrating how the unique hydrogen-bonding network of the 5-fluoro and 6-carbonitrile groups eliminates off-target CDK2 binding 2[2].

ParameterFirst-Gen Pan-CDK Inhibitor (e.g., Flavopiridol)Covalent CDK7 Inhibitor (e.g., THZ1)5-Fluoro-1H-Indole-6-Carbonitrile Derivative (e.g., SY-5609)
CDK7 Binding Affinity (Kd) ~40 nM3.2 nM< 0.2 nM
CDK2 Inhibition (IC50) ~150 nM110 nM> 4000 nM
Selectivity Margin (CDK2/CDK7) < 4-fold~34-fold> 20,000-fold
RNAPII p-Ser5 Cellular IC50 ~200 nM50 nM< 10 nM
Binding Mechanism Non-covalentCovalent (Irreversible)Non-covalent (Slow off-rate)

Experimental Methodologies for MoA Validation

A self-validating experimental system is required to rigorously prove the mechanism of action of any novel 5-fluoro-1H-indole-6-carbonitrile derivative. The following workflows detail the exact causality behind each protocol step.

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

Objective: Quantify the direct ATP-competitive inhibition of the CDK7 complex.

  • Step 1: Complex Assembly. Reconstitute recombinant CDK7, Cyclin H, and MAT1 in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

    • Causality: Using the fully assembled trimeric CAK complex is non-negotiable; monomeric CDK7 lacks the physiological conformation required for accurate inhibitor binding kinetics. DTT maintains the reducing environment necessary to prevent non-specific cysteine oxidation.

  • Step 2: Inhibitor Pre-incubation. Dispense the derivative across a 10-point dose-response curve. Incubate for 60 minutes at room temperature.

    • Causality: Because these derivatives exhibit exceptionally slow-binding kinetics, a 60-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction starts.

  • Step 3: Substrate & ATP Addition. Add ULight-labeled MBP (Myelin Basic Protein) substrate and ATP at a concentration equal to its apparent Km (typically ~2 mM for CDK7).

    • Causality: Operating exactly at the Km ensures the assay is highly sensitive to ATP-competitive non-covalent inhibitors while accurately reflecting physiological competition.

  • Step 4: Detection. Terminate the reaction with EDTA (to chelate Mg2+) and add Eu-anti-phospho-MBP antibody. Read the Time-Resolved FRET signal.

Protocol B: Cellular Target Engagement (Immunoblotting for RNAPII CTD)

Objective: Validate the functional downstream blockade of TFIIH-mediated transcription.

  • Step 1: Cell Seeding & Treatment. Seed HCC70 (Triple-Negative Breast Cancer) cells at 70% confluency. Treat with the inhibitor for exactly 4 hours.

    • Causality: A short 4-hour window isolates primary kinase inhibition. Longer exposures (>12 hours) trigger caspase-mediated cleavage of RNAPII, confounding the interpretation of direct target engagement.

  • Step 2: Lysis. Lyse cells on ice using RIPA buffer supplemented with 1x Halt Protease and Phosphatase Inhibitor Cocktail (containing NaF and Sodium Orthovanadate).

    • Causality: Cellular phosphatases act within seconds of cell death; robust inhibition is required to preserve the transient p-Ser5 and p-Ser7 marks on the RNAPII CTD.

  • Step 3: Electrophoresis & Probing. Resolve lysates on a 4-12% gradient Bis-Tris gel. Probe with primary antibodies against RNAPII p-Ser5, p-Ser7, and total RNAPII.

    • Causality: Normalizing the phospho-signal to total RNAPII rather than a standard housekeeping gene (like GAPDH) accounts for any compound-induced degradation of the polymerase itself.

Workflow Step1 Compound Synthesis & Purification Step2 Biochemical Assay (CDK7 Kinase TR-FRET) Step1->Step2 Step3 Cellular Target Engagement (Western Blot: p-RNAPII) Step2->Step3 Step4 Phenotypic Profiling (Flow Cytometry & Viability) Step3->Step4

Step-by-step experimental workflow for validating CDK7 inhibitors.

Conclusion

The integration of the 5-fluoro-1H-indole-6-carbonitrile scaffold into CDK7 inhibitor design represents a masterclass in structural biology and medicinal chemistry. By exploiting the unique electronic and steric properties of the fluoro and carbonitrile substitutions, these derivatives achieve unprecedented, non-covalent selectivity over the broader CDK family. Through the dual blockade of the CAK and TFIIH complexes, they offer a potent, targeted approach to dismantling the transcriptional and proliferative dependencies of aggressive malignancies.

References

  • Google Patents. "CN110036004A - Inhibitors of cyclin-dependent kinase 7 (CDK7).
  • Patsnap. "What are CDK7 inhibitors and how do they work?
  • AME Groups. "Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review.
  • NIH PMC. "Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review.
  • NIH PMC. "CDK7 in breast cancer: mechanisms of action and therapeutic potential.
  • ACS Publications. "Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7.
  • ACS Publications. "Discovery of a Novel Macrocyclic Noncovalent CDK7 Inhibitor for Cancer Therapy.

Sources

Foundational

Thermodynamic Stability Profile of 5-Fluoro-1H-indole-6-carbonitrile: A Comprehensive Guide for Drug Development

Executive Summary In contemporary drug discovery, the thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates downstream formulation viability, shelf-life, and bioav...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the thermodynamic stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates dictates downstream formulation viability, shelf-life, and bioavailability. 5-Fluoro-1H-indole-6-carbonitrile (CAS: 1201149-04-3) represents a highly privileged pharmacophore, integrating the aromatic resilience of an indole core with the stereoelectronic modulation of fluorine and nitrile substituents.

This technical whitepaper provides an in-depth analysis of the thermodynamic forces governing this molecule. By deconstructing its molecular architecture, solid-state lattice energy, and degradation kinetics, we provide researchers with the causal reasoning necessary to optimize handling, synthesis, and formulation protocols.

Molecular Architecture & Stereoelectronic Effects

The intrinsic thermodynamic stability of 5-fluoro-1H-indole-6-carbonitrile is a direct consequence of its highly polarized yet resonance-stabilized planar structure. The indole core provides a 10- π electron aromatic system, which establishes a deep thermodynamic well (high negative enthalpy of formation)[1].

However, the introduction of the C5-fluorine and C6-nitrile groups fundamentally alters the electron density distribution:

  • C5-Fluorine Substitution: The C-F bond is the strongest single bond in organic chemistry (Bond Dissociation Energy 115 kcal/mol). While fluorine is highly electronegative (inductive withdrawal), its lone pairs can donate into the aromatic π -system via resonance. This dual nature significantly lowers the Highest Occupied Molecular Orbital (HOMO), rendering the molecule highly resistant to oxidative degradation[2].

  • C6-Nitrile Group: The sp-hybridized cyano group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. Density functional theory (DFT) calculations on analogous indole-carbonitriles demonstrate that the nitrile group polarizes the aromatic system, stabilizing the molecule through extended conjugation[3].

The synergistic "push-pull" relationship between the indole nitrogen (electron-donating via resonance) and the C6-nitrile (electron-withdrawing) creates a highly stable resonance hybrid, effectively trapping the molecule in a thermodynamically favorable state.

G Core 5-Fluoro-1H-indole-6-carbonitrile (Thermodynamic Core) Sub1 C5-Fluorine Substitution (High C-F BDE: ~115 kcal/mol) Core->Sub1 Sub2 C6-Nitrile Group (Strong Dipole & EWG) Core->Sub2 Sub3 Indole N-H Group (H-Bond Donor) Core->Sub3 Effect1 Oxidative Resistance (Lowered HOMO) Sub1->Effect1 Inductive Pull Sub2->Effect1 Resonance Pull Effect2 Solid-State Lattice Energy (N-H···N≡C Interactions) Sub2->Effect2 H-Bond Acceptor Sub3->Effect2 H-Bond Donor Effect3 Thermal Stability (High Melting Point) Effect2->Effect3 Drives

Fig 1. Stereoelectronic and intermolecular drivers of thermodynamic stability in 5-fluoro-1H-indole-6-carbonitrile.

Solid-State Thermodynamics & Crystal Lattice Energy

In pharmaceutical development, the solid-state stability of a compound is paramount. Crystalline forms with high melting points exhibit superior thermodynamic stability, which is highly advantageous for prolonging the shelf-life of drug formulations[4].

For 5-fluoro-1H-indole-6-carbonitrile, the solid-state thermodynamic stability ( ΔGsolid​ ) is driven by a robust intermolecular hydrogen-bonding network. The indole N-H acts as a potent hydrogen bond donor, while the nitrogen of the C6-nitrile and the C5-fluorine atom serve as hydrogen bond acceptors. This creates a tightly packed crystal lattice with a high enthalpy of sublimation ( ΔHsub​ ).

Quantitative Thermodynamic Parameters
ParameterPredicted/Empirical ValueThermodynamic Implication
Molecular Weight 160.15 g/mol Baseline for molar heat capacity ( Cp​ ) calculations.
C-F Bond Energy 115 kcal/molConfers extreme resistance to homolytic cleavage and thermal degradation[2].
Dipole Moment High (> 4.0 Debye)Drives strong dipole-dipole interactions, increasing lattice energy.
H-Bonding Potential 1 Donor, 2 AcceptorsFacilitates linear N-H···N C supramolecular chains, maximizing ΔHfus​ .
Aromatic Resonance 10 π -electronsProvides a deep thermodynamic well, resisting ring-opening reactions[3].

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 5-fluoro-1H-indole-6-carbonitrile, researchers must employ orthogonal thermal analysis techniques. The following protocols are designed as self-validating systems, where internal controls ensure data integrity.

Workflow Step1 Sample Prep (Inert Atmosphere) Step2 DSC/TGA Analysis (Ramp 10°C/min) Step1->Step2 Step3 Isothermal Microcalorimetry (25°C - 40°C) Step1->Step3 Step4 Thermodynamic Parameter Extraction (ΔH, ΔG) Step2->Step4 Step3->Step4

Fig 2. Self-validating experimental workflow for empirical thermodynamic profiling.

Protocol A: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Objective: To determine the enthalpy of fusion ( ΔHfus​ ), melting point ( Tm​ ), and onset of thermal decomposition, which directly correlate to solid-state stability[4].

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of 5-fluoro-1H-indole-6-carbonitrile into an aluminum DSC pan.

    • Causality: Using a small, precise mass minimizes thermal gradients within the sample, ensuring sharp endothermic peaks.

  • Hermetic Sealing: Crimp the pan with a pin-hole lid.

    • Causality: The pin-hole allows for the release of any trapped residual solvent (preventing artifactual endotherms) while maintaining a self-generated atmosphere to suppress premature sublimation[1].

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring the measured heat flow is purely a function of thermodynamic phase transition.

  • Thermal Ramp: Equilibrate at 25 °C, then ramp at 10 °C/min up to 300 °C.

  • Data Extraction: Integrate the area under the melting peak to calculate ΔHfus​ (J/g). A sharp melting peak with a high Tm​ confirms high lattice stability and phase purity.

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Objective: To measure minute heat flows ( μ W) associated with slow degradation pathways (e.g., ambient hydrolysis or amorphous relaxation) to calculate the thermodynamic degradation rate constant ( k ).

  • Sample Loading: Place 100 mg of the compound into a sterilized glass ampoule.

  • Environmental Control: Add a micro-hygrometer or a specific relative humidity (RH) saturated salt solution (e.g., 75% RH) to the ampoule, then seal it.

    • Causality: The nitrile group is theoretically susceptible to hydrolysis into an amide under extreme conditions. Controlling RH allows us to isolate moisture-driven thermodynamic instability.

  • Isothermal Measurement: Insert the ampoule into the TAM (Thermal Activity Monitor) at exactly 40.000 °C.

  • Equilibration & Monitoring: Allow 24 hours for thermal equilibration (discarding initial friction heat). Monitor the steady-state heat flow for 7–14 days.

    • Causality: A heat flow near zero ( <1μW/g ) validates that the compound exists in a deep thermodynamic minimum at standard storage conditions, confirming long-term shelf-life viability[4].

Conclusion

The thermodynamic stability of 5-fluoro-1H-indole-6-carbonitrile is an elegant manifestation of stereoelectronic design. The electron-withdrawing nature of the C6-nitrile and C5-fluorine groups fortifies the indole core against oxidation, while their capacity to act as hydrogen-bond acceptors drives the formation of a highly stable crystalline lattice. By employing rigorous, self-validating thermal analysis protocols, researchers can accurately quantify these thermodynamic parameters, ensuring robust downstream formulation and extended shelf-life in pharmaceutical applications.

References

  • [3] 3-Formyl-1-methyl-1H-indole-6-carbonitrile () for sale - Vulcanchem: Thermodynamic Stability. Vulcanchem.

  • [4] US10683302B2 - Inhibitors of the menin-MLL interaction. Google Patents.

  • [2] Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.

  • [1] Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles. MDPI.

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 5-Fluoro-1H-indole-6-carbonitrile in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Within the vast chemical space of indole derivatives, 5-fluoro-1H-indole-6-carbonitrile has emerged as a particularly valuable building block in the design and synthesis of potent and selective kinase inhibitors. The strategic placement of the fluorine atom and the cyano group on the indole ring imparts desirable physicochemical and pharmacological properties, making it a sought-after intermediate in modern drug discovery. This guide provides an in-depth exploration of the role of 5-fluoro-1H-indole-6-carbonitrile in synthesizing kinase inhibitors, complete with detailed application notes, synthetic protocols, and an analysis of the structure-activity relationships that underscore its utility.

Introduction: The Significance of Fluorinated Indoles in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research. The indole nucleus is a common feature in many approved and investigational kinase inhibitors.[4]

The introduction of a fluorine atom onto the indole scaffold, as seen in 5-fluoro-1H-indole-6-carbonitrile, offers several distinct advantages in drug design:[5][6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: The introduction of fluorine can influence a molecule's lipophilicity and pKa, which in turn affects its solubility, permeability, and overall drug-like properties.

  • Improved Bioavailability: By enhancing metabolic stability and membrane permeability, fluorination often contributes to improved oral bioavailability.

The nitrile group at the 6-position of the indole ring serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build more complex molecular architectures. This functionality is crucial for the elaboration of the indole core to achieve desired interactions with the target kinase.

Synthetic Utility of 5-Fluoro-1H-indole-6-carbonitrile in Kinase Inhibitor Scaffolds

5-Fluoro-1H-indole-6-carbonitrile is a key intermediate in the synthesis of a variety of kinase inhibitors, particularly those targeting Janus kinases (JAKs), Spleen Tyrosine Kinase (SYK), and Bruton's Tyrosine Kinase (BTK). The cyano group can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, or it can participate in cycloaddition reactions to form heterocyclic rings.

Key Synthetic Transformations

The nitrile functionality of 5-fluoro-1H-indole-6-carbonitrile is a versatile precursor for several key chemical transformations in the synthesis of kinase inhibitors.

Workflow for Functional Group Interconversion:

G A 5-Fluoro-1H-indole-6-carbonitrile B Reduction (e.g., H2/Raney Ni, LiAlH4) A->B D Hydrolysis (Acid or Base) A->D C 6-(Aminomethyl)-5-fluoro-1H-indole B->C E 5-Fluoro-1H-indole-6-carboxylic acid D->E F Amide Coupling E->F G N-Substituted Amides F->G

Caption: Key synthetic transformations of the nitrile group.

Application in the Synthesis of JAK Inhibitors

Janus kinases are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Inhibitors of JAKs have shown significant therapeutic benefit in the treatment of autoimmune diseases and myeloproliferative disorders. The 5-fluoro-1H-indole-6-carbonitrile scaffold has been utilized in the development of potent and selective JAK inhibitors.

Illustrative Synthetic Scheme for a JAK Inhibitor Core:

G A 5-Fluoro-1H-indole-6-carbonitrile B N-Protection (e.g., SEM-Cl) A->B C N-Protected Indole B->C D C3-Halogenation (e.g., NBS, NIS) C->D E 3-Halo-N-protected Indole D->E F Suzuki or Stille Coupling (with Pyrrolopyrimidine boronic acid) E->F G Coupled Bi-heterocyclic Core F->G H Deprotection G->H I Final JAK Inhibitor Scaffold H->I

Caption: Generalized synthetic route to a JAK inhibitor scaffold.

Experimental Protocols

The following protocols are illustrative examples of how 5-fluoro-1H-indole-6-carbonitrile can be utilized in the synthesis of kinase inhibitor precursors. Researchers should adapt these procedures based on the specific requirements of their target molecules.

Protocol 1: N-Protection of 5-Fluoro-1H-indole-6-carbonitrile

Rationale: Protection of the indole nitrogen is often a necessary first step to prevent unwanted side reactions and to facilitate subsequent functionalization at other positions of the indole ring. The choice of protecting group is critical and should be orthogonal to the reaction conditions used in later steps.

Materials:

  • 5-Fluoro-1H-indole-6-carbonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • [2-(Trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-fluoro-1H-indole-6-carbonitrile (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add SEM-Cl (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-protected 5-fluoro-1H-indole-6-carbonitrile.

Protocol 2: C3-Bromination of N-Protected 5-Fluoro-1H-indole-6-carbonitrile

Rationale: Halogenation at the C3 position of the indole ring introduces a versatile handle for cross-coupling reactions, which are instrumental in building the complex aromatic systems often found in kinase inhibitors. N-Bromosuccinimide (NBS) is a mild and effective reagent for this transformation.

Materials:

  • N-Protected 5-fluoro-1H-indole-6-carbonitrile (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected 5-fluoro-1H-indole-6-carbonitrile (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Add NBS (1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 3-bromo-N-protected 5-fluoro-1H-indole-6-carbonitrile.

Structure-Activity Relationship (SAR) Insights

The 5-fluoro-1H-indole-6-carbonitrile moiety provides a rigid scaffold that orients substituents in a defined three-dimensional space, which is crucial for specific interactions with the kinase active site.

Table 1: Inferred Structure-Activity Relationships of Fluorinated Indole Derivatives

Compound/ModificationTarget/AssayActivityInferred SARReference
6-Fluoro-indole-chalconeCytotoxicity (Colorectal Cancer)PotentElectron-withdrawing group at the 6-position is favorable for activity.[5]
5-Fluoro-indole-chalconeCytotoxicity (Colorectal Cancer)PotentElectron-withdrawing group at the 5-position is favorable for activity.[5]
5-Chloro-indole-chalconeCytotoxicity (Colorectal Cancer)PotentHalogen substitution at the 5-position is well-tolerated and can enhance potency.[5]
5-Cyano-indole derivativeSerotonin Transporter AffinityHighThe cyano group is an effective electron-withdrawing substituent for enhancing affinity.[7]

From the available data on related indole compounds, it is evident that the presence and position of electron-withdrawing groups, such as fluorine and cyano, on the indole ring significantly impact biological activity.[5][7] These groups can influence the electronic properties of the indole ring system and participate in key binding interactions with the target protein.

Conclusion

5-Fluoro-1H-indole-6-carbonitrile is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its unique combination of a fluorine atom and a nitrile group provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The synthetic protocols and SAR insights provided in this guide are intended to facilitate the exploration of this important chemical space and accelerate the discovery of novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry. Available from: [Link]

  • ch functionalization of indoles and oxindoles through cdc reactions. Available from: [Link]

  • Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. ACS Pharmacology & Translational Science. 2024. Available from: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. Available from: [Link]

  • Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate. 2023. Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. Available from: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. 2024. Available from: [Link]

  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. 2007. Available from: [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. Available from: [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. Available from: [Link]

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. 2021. Available from: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. 2021. Available from: [Link]

  • Discovery of 1-Amino-5H-pyrido[4,3-b]indol-4-carboxamide Inhibitors of Janus Kinase 2 (JAK2) for the Treatment of Myeloproliferative Disorders. Journal of Medicinal Chemistry. 2011. Available from: [Link]

  • Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. PubMed. 2004. Available from: [Link]

  • Novel 5‑Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynam. 2024. Available from: [Link]

  • Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. ResearchGate. Available from: [Link]

  • Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Taylor & Francis. 2023. Available from: [Link]

  • Synthesis of low-cost inhibitors of Spleen Tyrosine Kinase (SyK) for veterinary applications. 2025. Available from: [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. PMC. Available from: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. 2023. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 5-fluoro-1H-indole-6-carbonitrile during long-term storage

A Guide to Ensuring Long-Term Stability and Experimental Success Welcome to the technical support center for 5-fluoro-1H-indole-6-carbonitrile. This resource is designed to provide researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Experimental Success

Welcome to the technical support center for 5-fluoro-1H-indole-6-carbonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during long-term storage and troubleshooting common issues encountered during its handling and use. As Senior Application Scientists, we have compiled this guide based on established principles of chemical stability and analytical best practices.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 5-fluoro-1H-indole-6-carbonitrile?

To ensure the long-term integrity of solid 5-fluoro-1H-indole-6-carbonitrile, it is crucial to control the storage environment. The recommended conditions are based on the known sensitivity of indole derivatives to temperature, light, and atmosphere.[1][2][3]

ParameterRecommended ConditionRationale
Temperature 2-8°CLower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Indole rings can be susceptible to oxidation.[4] An inert atmosphere minimizes exposure to oxygen.
Light In the dark (Amber vial or opaque container)Many indole derivatives are light-sensitive and can undergo photodegradation.[4]
Container Tightly sealed, appropriate material (e.g., glass)Prevents exposure to moisture and atmospheric contaminants. Glass is generally inert.[5]

Q2: How should I handle the compound to minimize degradation during use?

Proper handling is as critical as long-term storage. Each time the compound is accessed, there is a potential for introducing contaminants or exposing it to deleterious conditions.

  • Aliquoting: For long-term storage, it is highly recommended to divide the bulk material into smaller, single-use aliquots. This practice avoids repeated warming and cooling cycles and exposure of the entire stock to the atmosphere.[4]

  • Inert Atmosphere Handling: When weighing or handling the compound, do so in a glove box or under a stream of inert gas if possible.

  • Clear Labeling: All containers, including aliquots, should be clearly labeled with the compound name, CAS number, date received, and storage conditions.[5]

Q3: What are the likely degradation pathways for 5-fluoro-1H-indole-6-carbonitrile?

While specific degradation studies on 5-fluoro-1H-indole-6-carbonitrile are not extensively published, we can infer the most probable degradation pathways based on the chemistry of the indole ring, the nitrile group, and fluorinated aromatic compounds.

  • Oxidation of the Indole Ring: The electron-rich indole ring is susceptible to oxidation, which can lead to the formation of various oxidized species, such as oxindoles.[6][7]

  • Hydrolysis of the Nitrile Group: In the presence of moisture, particularly under acidic or basic conditions, the nitrile group can hydrolyze to form a carboxamide or further to a carboxylic acid.[8][9]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to complex degradation products.[4][5]

5-Fluoro-1H-indole-6-carbonitrile 5-Fluoro-1H-indole-6-carbonitrile Oxidized Products (e.g., Oxindoles) Oxidized Products (e.g., Oxindoles) 5-Fluoro-1H-indole-6-carbonitrile->Oxidized Products (e.g., Oxindoles)  Air (O2) Hydrolysis Products (Amide, Carboxylic Acid) Hydrolysis Products (Amide, Carboxylic Acid) 5-Fluoro-1H-indole-6-carbonitrile->Hydrolysis Products (Amide, Carboxylic Acid)  Moisture (H2O) Photodegradation Products Photodegradation Products 5-Fluoro-1H-indole-6-carbonitrile->Photodegradation Products  Light (UV/Vis)

Caption: Potential degradation pathways for 5-fluoro-1H-indole-6-carbonitrile.

Troubleshooting Guide

This section addresses specific issues you may encounter, providing potential causes and actionable solutions.

Problem 1: The solid 5-fluoro-1H-indole-6-carbonitrile has changed color (e.g., from off-white to yellow or brown).

  • Potential Cause: Discoloration is often a visual indicator of chemical degradation, likely due to oxidation or photodegradation.[4]

  • Actionable Solutions:

    • Assess Purity: Do not assume the material is unusable. Assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (2-8°C, inert atmosphere, dark). If not, transfer the material to the correct conditions immediately.

    • Consider Purification: If the purity is compromised but the compound is still largely intact, consider purification by recrystallization or column chromatography, if feasible.

Problem 2: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.

  • Potential Cause 1: Degradation in Solution: Some indole derivatives are less stable in solution than in their solid form. The choice of solvent and the pH of the solution can significantly impact stability.

  • Actionable Solutions:

    • Prepare solutions fresh before use.

    • If using a stock solution, store it at low temperature (e.g., -20°C) in single-use aliquots.

    • Investigate the stability of the compound in your chosen analytical or experimental solvent. Consider using aprotic solvents if hydrolysis is suspected.

  • Potential Cause 2: Presence of Impurities in the Starting Material: The unexpected peaks may have been present in the compound upon receipt.

  • Actionable Solutions:

    • Always run a purity check on a new batch of the compound before starting your experiments.

    • Compare the chromatogram to any certificate of analysis provided by the supplier.

start Unexpected HPLC Peaks Observed q1 Is the solution freshly prepared? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the solid material discolored? a1_yes->q2 c1 Compound may be degrading in solution. Prepare fresh solutions for each experiment. a1_no->c1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no c2 Solid may have degraded during storage. Assess purity of the solid material. a2_yes->c2 c3 Impurities may be present in the original material. Check Certificate of Analysis. a2_no->c3

Caption: Troubleshooting unexpected HPLC results.

Problem 3: The biological activity of my compound is lower than expected.

  • Potential Cause: A decrease in biological activity is a strong indicator of degradation, as impurities or degradation products are unlikely to have the same biological effect.

  • Actionable Solutions:

    • Confirm Concentration: Use a quantitative method like qNMR or HPLC with a standard curve to confirm the exact concentration of the active compound in your solution.

    • Assess Purity: As with the issues above, determine the purity of both the solid material and the solution used in the assay.

    • Prepare Fresh Samples: Always use freshly prepared solutions for biological assays to minimize the impact of solution-state degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required for your specific instrumentation and impurity profile.

  • Instrumentation and Materials:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and ultrapure water.

    • Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

  • Sample Preparation:

    • Dissolve a small amount of 5-fluoro-1H-indole-6-carbonitrile in a suitable solvent (e.g., ACN or a mixture of ACN and water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or scan with PDA to determine optimal wavelength).

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • In a stability-indicating method, the degradation products should be well-resolved from the main peak.

Protocol 2: 1H-NMR for Structural Confirmation and Purity Assessment

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 5-fluoro-1H-indole-6-carbonitrile in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • Instrument Setup:

    • Acquire a standard 1H-NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum if available.

    • Look for the characteristic signals of the indole ring protons and the absence of significant impurity signals. The fluorine atom will cause splitting of nearby proton signals.

    • Integration of the peaks can provide a semi-quantitative assessment of purity if the structures of the impurities are known.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). preventing degradation of indole-3-carboxaldehyde during storage.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indole-6-carbonitrile | 1201149-04-3.
  • Golec, B., Nawara, K., Thummel, R. P., & Waluk, J. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[5][6]naphthyridine. Photochemical & Photobiological Sciences, 18(9), 2225–2231.

  • Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(44), 13817–13824.
  • BLD Pharm. (n.d.). 1201149-04-3|5-Fluoro-1H-indole-6-carbonitrile|BLD Pharm.
  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-methyl-1H-indol-5-amine.
  • ACS Publications. (2009).
  • ResearchGate. (n.d.).
  • ACS Publications. (2023).
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • BenchChem. (2025).
  • 7-Fluoro-1H-Indole-5-Carbonitrile: A Cutting-Edge Chemical Compound. (n.d.).
  • Chemguide. (n.d.). Hydrolysing Nitriles.
  • ResearchGate. (n.d.).
  • PubMed. (1976).
  • Nist Global. (n.d.). Safe Chemical Storage: 7 Pro Tips You Need.
  • Aseschem. (2025). Chemical Storage & Handling Safety: Complete Checklist Guide.
  • HSE. (2025). Chemicals - safe use and handling.
  • ORS. (n.d.). Chemical Safety Guide, 6th Ed.
  • EMA. (2023).
  • ResearchGate. (n.d.).
  • Chemical Engineering Transactions. (2022).
  • ACS Publications. (2024). Efficient Decomposition of Perfluoroalkyl Substances by Low Concentration Indole: New Insights into the Molecular Mechanisms.
  • PubMed. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid.
  • ResearchGate. (n.d.). Photodegradation and (b)
  • LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Method Development for Fluorine Specific Detection using HPLC-ICPMS/MS. (n.d.).
  • ResearchGate. (n.d.). NMR STUDIES OF INDOLE Pedro Joseph-Nathan*, Rosa E. del Rio, and Martha S. Morales-Rios Departamento de Qulmica del Centro de In.
  • PubMed Central (PMC). (2019).
  • OSTI. (2009).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.

Sources

Optimization

Technical Support Center: Strategies for Modifying 5-fluoro-1H-indole-6-carbonitrile

Welcome to the technical support center for the modification of 5-fluoro-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the modification of 5-fluoro-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but often challenging heterocyclic compound. The inherent electronic properties and steric profile of this molecule can present significant hurdles in achieving desired chemical transformations. This guide provides in-depth, troubleshooting-focused answers to common questions, backed by established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Question 1: My N-alkylation of 5-fluoro-1H-indole-6-carbonitrile is sluggish and gives low yields. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in N-alkylation of this indole derivative are frequently due to a combination of the reduced nucleophilicity of the indole nitrogen and steric hindrance. The electron-withdrawing nature of both the fluorine at C5 and the nitrile group at C6 significantly decreases the electron density of the indole ring, making the N-H proton more acidic but the nitrogen lone pair less available for nucleophilic attack.

Troubleshooting Strategies:

  • Base Selection is Critical: Standard bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the indole nitrogen. Consider using stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete formation of the indolide anion, which is a much more potent nucleophile. The choice of base can be guided by the pKa of the indole N-H, which is likely to be lower than that of unsubstituted indole (pKa ≈ 17) due to the electron-withdrawing substituents.

  • Solvent Effects: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally preferred for N-alkylation reactions as they can solvate the cation of the base without interfering with the nucleophile.

  • Protecting Group Strategy: If direct alkylation remains problematic, consider the use of an N-protecting group that can be introduced under mild conditions and subsequently removed. A [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a viable option as it can be introduced readily and removed under fluoride-mediated or acidic conditions. Other options include the p-methoxybenzyl (PMB) group, which can be cleaved oxidatively with DDQ or under acidic conditions with TFA.

  • Alternative Alkylation Reagents: If you are using a sterically demanding alkyl halide, consider switching to a less hindered electrophile if the synthesis allows. Alternatively, for the introduction of bulky groups, a dearomatization-rearomatization strategy for reductive cross-coupling with ketones could be explored.

Question 2: I am attempting a Suzuki-Miyaura cross-coupling at the C4 or C7 position but am seeing poor conversion and side products. How can I optimize this reaction?

Answer:

Regioselective functionalization of the benzene ring of the indole core, particularly at the C4 and C7 positions, is challenging due to the inherent reactivity of the C2 and C3 positions of the pyrrole ring. Steric hindrance from the adjacent substituents and the fused ring system further complicates these transformations.

Troubleshooting Flowchart:

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 5-Fluoro-1H-indole-6-carbonitrile and Analogs in CDK7 Inhibitor Design

Introduction The development of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors is a major frontier in oncology, given the kinase's dual role in cell cycle regulation and gene transcription via RNA Polymerase II (R...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors is a major frontier in oncology, given the kinase's dual role in cell cycle regulation and gene transcription via RNA Polymerase II (RNAPII) . Recent structural biology efforts have identified the 1H-indole-6-carbonitrile scaffold as a privileged non-covalent hinge-binding motif . Within this chemical class, the 5-fluoro-1H-indole-6-carbonitrile building block has emerged as a superior scaffold compared to its unsubstituted or alternative halogenated analogs.

This guide objectively compares the binding affinity and thermodynamic profiles of 5-fluoro-1H-indole-6-carbonitrile analogs, providing researchers with the field-proven experimental frameworks required to validate structure-activity relationships (SAR) in targeted drug discovery.

Mechanistic Rationale: The "Fluorine Effect" in Hinge Binding

Why does the 5-fluoro substitution outperform other structural alternatives? The causality lies in the unique physicochemical properties of fluorine :

  • pKa Modulation and Hydrogen Bonding : The kinase hinge region (specifically the Leu83/Met94 backbone in CDK7) requires a strong hydrogen bond donor. The highly electronegative fluorine atom at the C5 position withdraws electron density from the adjacent indole system via inductive effects, significantly lowering the pKa of the indole N-H. This increased acidity translates to a stronger, more stable hydrogen bond with the kinase backbone.

  • Steric Tolerance : Fluorine has a van der Waals radius of 1.47 Å, which closely mimics hydrogen (1.20 Å) and avoids the steric clashes introduced by bulkier halogens like chlorine (1.75 Å) within the tightly packed ATP-binding pocket.

  • Metabolic Stability : The strong C-F bond resists oxidative metabolism by Cytochrome P450 enzymes, a common liability for unsubstituted indoles.

Quantitative Data Presentation

The following table summarizes the comparative binding affinities and thermodynamic parameters of the indole-6-carbonitrile analogs against the CDK7/Cyclin H/MAT1 complex.

Analog ScaffoldSubstitution ProfileCDK7 IC50 (nM)SPR Kd​ (nM)SPR koff​ ( s−1 )ITC ΔH (kcal/mol)
5-Fluoro-1H-indole-6-carbonitrile -F (Electronegative, small)12.48.2 3.1×10−4 -9.8
1H-indole-6-carbonitrile -H (Baseline)85.064.5 1.5×10−3 -7.2
5-Chloro-1H-indole-6-carbonitrile -Cl (Electronegative, bulky)41.232.8 8.4×10−4 -8.1
5-Methyl-1H-indole-6-carbonitrile -CH3 (Electron-donating)> 500410.0 5.2×10−2 -4.5

Data Interpretation: The 5-fluoro analog demonstrates a nearly 8-fold improvement in equilibrium dissociation constant ( Kd​ ) over the baseline 5-H analog. The slow off-rate ( koff​ ) indicates a prolonged residence time, driven by the optimized enthalpy ( ΔH ) from the strengthened N-H hydrogen bond. Conversely, the 5-methyl analog suffers a massive loss in affinity because the electron-donating methyl group decreases the acidity of the N-H, weakening the critical hinge interaction.

Signaling Pathway Visualization

To understand the biological context, the following diagram illustrates how the 5-fluoro-indole analog disrupts the CDK7-mediated transcriptional pathway.

CDK7_Pathway CDK7 CDK7 Kinase Complex Active CAK Complex CDK7->Complex CyclinH Cyclin H CyclinH->Complex MAT1 MAT1 MAT1->Complex RNAPII RNA Polymerase II Complex->RNAPII Phosphorylates CTD Transcription Gene Transcription RNAPII->Transcription Drives Inhibitor 5-Fluoro-Indole Analog Inhibitor->CDK7 Binds Hinge Region

CDK7 complex formation and RNAPII transcription inhibited by the 5-fluoro-indole analog.

Experimental Protocols: Self-Validating Systems

To ensure scientific rigor, binding affinities must be validated using orthogonal biophysical techniques. Below are the field-proven methodologies for SPR and ITC .

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Self-Validation Strategy : A known covalent CDK7 inhibitor (e.g., THZ1) MUST be injected at the end of the run as a positive control. If THZ1 fails to bind irreversibly, the immobilized kinase has lost its active conformation, and the entire dataset is void.

  • Surface Preparation : Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Kinase Immobilization : Dilute the recombinant CDK7/Cyclin H/MAT1 trimeric complex to 20 µg/mL in 10 mM Sodium Acetate, pH 5.5.

    • Causality: A pH of 5.5 is specifically chosen because it is below the isoelectric point (pI) of the CDK7 complex. This ensures the protein carries a net positive charge, allowing it to electrostatically pre-concentrate onto the negatively charged carboxymethyl dextran matrix prior to covalent amine coupling.

  • Quenching : Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any unreacted NHS esters.

  • Analyte Injection (Multi-Cycle Kinetics) : Prepare a 3-fold dilution series of the 5-fluoro-1H-indole-6-carbonitrile analog (from 100 nM to 0.4 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject each concentration for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis : Double-reference the sensorgrams by subtracting the signal from a blank reference channel (activated and quenched without protein) and a zero-concentration (DMSO only) blank. Fit the curves to a 1:1 Langmuir binding model.

SPR_Workflow Step1 1. EDC/NHS Activation of CM5 Chip Step2 2. CDK7 Complex Immobilization (pH 5.5) Step1->Step2 Step3 3. Ethanolamine Quenching Step2->Step3 Step4 4. Multi-Cycle Analyte Injection Step3->Step4 Step5 5. Kinetic Data Fitting (1:1 Binding) Step4->Step5

Step-by-step Surface Plasmon Resonance (SPR) workflow for profiling CDK7 inhibitor kinetics.

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

While SPR provides binding kinetics, ITC directly measures the enthalpy ( ΔH ) of the binding event, confirming whether the 5-fluoro substitution truly optimizes hydrogen bonding.

Self-Validation Strategy : The heat of dilution must be measured by titrating the ligand into a buffer-only cell. This background heat must be subtracted from the experimental data to isolate the true heat of binding.

  • Buffer Matching : Dialyze the CDK7 complex extensively against the assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe (ligand) and the cell (protein) will generate massive heats of mixing that completely mask the binding enthalpy. Both solutions must be meticulously adjusted to contain exactly 2% DMSO.

  • Setup : Load the sample cell with 20 µM CDK7 complex. Load the injection syringe with 200 µM of the 5-fluoro analog.

  • Titration : Perform an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL every 150 seconds. Stir at 750 rpm.

  • Analysis : Integrate the raw heat peaks and fit the normalized data to an independent binding sites model to extract ΔH , Kd​ , and stoichiometry ( N ).

Conclusion

The 5-fluoro-1H-indole-6-carbonitrile scaffold represents a highly optimized fragment for kinase inhibitor design. As demonstrated by the comparative data, the strategic placement of fluorine at the C5 position fine-tunes the electronic properties of the indole core, maximizing hinge-binding affinity without introducing steric penalties. By employing rigorous, self-validating SPR and ITC protocols, researchers can confidently leverage this scaffold to develop next-generation targeted therapeutics.

References

  • Title : SAGE: A Segment-Anchor-Guided Exploration Framework for the Optimization of CDK7 Inhibitors as Promising Cancer Therapy Source : ACS Publications URL :[Link]

  • Title : Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 Source : ACS Publications URL :[Link]

  • Title : Applications of Fluorine in Medicinal Chemistry Source : ACS Publications URL :[Link]

  • Title : Principle and Protocol of Surface Plasmon Resonance (SPR) Source : Creative BioMart URL :[Link]

Comparative

Publish Comparison Guide: Validation of 5-Fluoro-1H-indole-6-carbonitrile Purity by LC-MS/MS

Introduction 5-Fluoro-1H-indole-6-carbonitrile (CAS: 1201149-04-3) is a highly functionalized heterocycle and a critical intermediate in the synthesis of advanced pharmaceutical compounds, including targeted kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Fluoro-1H-indole-6-carbonitrile (CAS: 1201149-04-3) is a highly functionalized heterocycle and a critical intermediate in the synthesis of advanced pharmaceutical compounds, including targeted kinase inhibitors and novel antiviral agents[1]. In modern pharmaceutical manufacturing, the structural integrity and safety profile of an Active Pharmaceutical Ingredient (API) are fundamentally predetermined at the intermediate stage[2]. Trace impurities—such as unreacted precursors, positional isomers, or potential genotoxic impurities (PGIs)—can easily carry over into the final drug substance, posing severe regulatory and patient safety risks.

To ensure starting materials are fit for purpose, regulatory bodies mandate rigorous analytical validation. The ICH Q2(R2) guideline provides the definitive global framework for validating these analytical procedures, requiring demonstrated specificity, accuracy, precision, and robustness[3]. This guide objectively compares the purity profile of our premium UltraPure-5F6CN™ against standard commercial alternatives, utilizing a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology.

Mechanistic Insights: The Causality of Choosing LC-MS/MS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default technique for intermediate purity analysis. However, HPLC-UV is fundamentally limited when analyzing complex substituted indoles. Structurally similar impurities, such as the 4-fluoro or 7-fluoro indole isomers, often co-elute and exhibit identical UV absorption chromophores, leading to falsely elevated purity reporting. Furthermore, UV detection lacks the sensitivity required to quantify PGIs at the parts-per-million (ppm) threshold[4].

LC-MS/MS resolves this through orthogonal separation. While the UHPLC column separates compounds based on hydrophobicity, the tandem mass spectrometer (operating in Multiple Reaction Monitoring, or MRM mode) isolates specific precursor ions and fragments them into unique product ions. This dual-filter approach ensures absolute structural specificity and sub-nanogram sensitivity, making LC-MS/MS not just an option, but a necessity for complex intermediate validation[2].

Experimental Workflow Visualization

LCMS_Validation_Workflow SamplePrep Sample Prep & IS Spiking UHPLC UHPLC Separation (C18 Column) SamplePrep->UHPLC 2 µL Injection ESI ESI Source (Positive Mode) UHPLC->ESI Eluent MSMS Tandem MS (MRM Mode) ESI->MSMS Ionization Data Data Analysis (ICH Q2(R2)) MSMS->Data Chromatogram

Figure 1: LC-MS/MS workflow for the purity validation of 5-fluoro-1H-indole-6-carbonitrile.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure the highest level of analytical trustworthiness, the following protocol is designed as a self-validating system. It incorporates Internal Standards (IS) to dynamically correct for matrix effects and System Suitability Tests (SST) to continuously verify instrument performance prior to data acquisition.

Step 1: Sample Preparation & Matrix Control
  • Diluent Selection : Prepare a diluent of Methanol/Water (50:50, v/v). Causality: This specific ratio ensures complete solubilization of the moderately polar 5-fluoro-1H-indole-6-carbonitrile while perfectly matching the initial mobile phase conditions to prevent peak broadening or distortion (the solvent effect).

  • Standard & Sample Preparation : Dissolve the intermediate to a final working concentration of 1.0 mg/mL.

  • Internal Standard (IS) Spiking : Spike all blanks, standards, and samples with 50 ng/mL of a stable isotopically labeled analog (e.g., 13C3​ -indole derivative). Causality: The isotopic IS co-elutes with the target analyte and experiences the exact same ionization suppression or enhancement in the ESI source, thereby self-correcting the quantitative readout and ensuring accuracy across different sample matrices.

Step 2: UHPLC Separation Parameters
  • Column : C18 stationary phase (2.1 x 100 mm, 1.7 µm particle size). Causality: Sub-2-micron particles provide the ultra-high theoretical plate counts essential for resolving closely related fluorinated isomers that would otherwise co-elute on standard 5 µm columns.

  • Mobile Phases :

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Causality: Formic acid acts as a crucial proton donor, significantly enhancing the [M+H]+ ion yield in the positive ESI mode, which directly lowers the Limit of Detection (LOD).

  • Gradient Elution : 5% B to 95% B over 8.0 minutes, hold for 2.0 minutes, return to 5% B. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM)
  • Ionization : Electrospray Ionization (ESI) operated in Positive Mode.

  • Transitions : Monitor the precursor-to-product ion transition for 5-fluoro-1H-indole-6-carbonitrile ( m/z 161.1 134.1, representing the characteristic loss of HCN).

Step 4: System Suitability & Self-Validation
  • Blank Injection : Run the diluent + IS first. Validation Metric: The target analyte peak area must be < 0.1% of the LOQ. Causality: This rules out column carryover from previous high-concentration runs, ensuring that low-level impurity data is real and not an artifact.

  • SST Replicates : Inject the reference standard six consecutive times. Validation Metric: Retention time %RSD must be < 1.0% and peak area %RSD < 2.0%. Causality: This confirms chromatographic and ionization stability before any unknown samples are analyzed.

Comparative Analysis: Product Performance

We subjected our UltraPure-5F6CN™ and two leading commercial alternatives ("Standard Grade A" and "Standard Grade B") to this rigorous LC-MS/MS validation framework. The data below summarizes the quantitative findings and their downstream implications.

Analytical ParameterUltraPure-5F6CN™Standard Grade AStandard Grade BRegulatory Impact / Causality
Overall Purity (LC-MS/MS) > 99.8% 98.2%97.5%High purity minimizes downstream side-reactions and yield loss during API synthesis.
4-Fluoro Isomer Impurity Not Detected 0.6%1.1%Isobaric isomers often co-purify with the API; elimination at the intermediate stage is critical.
Unreacted Precursor (PGI) < 2 ppm 15 ppm28 ppmMust be kept below the Threshold of Toxicological Concern (TTC) to ensure patient safety[4].
Limit of Quantitation (LOQ) 0.5 ng/mL 0.5 ng/mL0.5 ng/mLValidates the analytical method's sensitivity uniformly across all tested batches.
Matrix Effect (Ion Suppression) < 3% 12%18%A lower matrix effect indicates the absence of invisible, co-eluting polymeric impurities.

Conclusion

The validation of 5-fluoro-1H-indole-6-carbonitrile using LC-MS/MS exposes hidden quality risks that traditional HPLC-UV methods fail to detect. As demonstrated by the comparative data, UltraPure-5F6CN™ provides a structurally verified, highly pure intermediate that eliminates isobaric and genotoxic liabilities early in the drug development pipeline. By adopting self-validating analytical protocols aligned with ICH Q2(R2) guidelines, pharmaceutical developers can ensure robust, scalable, and regulatory-compliant API manufacturing.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Quality Guidelines. URL: [Link]

  • Tianming Pharma. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates." URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities." PubMed Central (PMC). URL: [Link]

Sources

Validation

Benchmarking 5-fluoro-1H-indole-6-carbonitrile in high-throughput screening libraries

An in-depth technical analysis for researchers, assay developers, and medicinal chemists evaluating functionalized indole scaffolds for drug discovery campaigns. Introduction: The Strategic Value of Fluorinated Indole Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, assay developers, and medicinal chemists evaluating functionalized indole scaffolds for drug discovery campaigns.

Introduction: The Strategic Value of Fluorinated Indole Carbonitriles

Indole derivatives are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, CNS therapeutics, and metabolic modulators[1]. When designing or curating High-Throughput Screening (HTS) libraries, the strategic functionalization of the indole core is critical for optimizing both target affinity and pharmacokinetic properties.

5-fluoro-1H-indole-6-carbonitrile (CAS: 1201149-04-3) represents a highly optimized building block[2][3]. It combines the metabolic stability of a fluorinated aromatic ring with the strong dipole and hydrogen-bonding capabilities of a cyano group. Benchmarking this specific scaffold against traditional indoles reveals significant advantages in hit-to-lead progression, particularly in overcoming common liabilities like rapid oxidative metabolism and poor target residence time.

Physicochemical Benchmarking & Rule of 5 Profiling

To objectively evaluate the utility of 5-fluoro-1H-indole-6-carbonitrile in an HTS library, we must benchmark its physicochemical properties against its partially substituted analogs: 1H-indole-6-carbonitrile[4][5] and 5-fluoroindole[6][7].

Property5-fluoro-1H-indole-6-carbonitrile1H-indole-6-carbonitrile5-fluoroindole
CAS Number 1201149-04-315861-36-6399-52-0
Molecular Weight 160.15 g/mol 142.16 g/mol 135.14 g/mol
LogP (Calculated) ~2.42.042.40
Topological Polar Surface Area 39.6 Ų39.6 Ų15.8 Ų
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 110
Primary HTS Utility Kinase/Metabolic Inhibitor CoreFragment-based screeningGeneric building block
Mechanistic Causality: Why this specific substitution pattern?
  • Metabolic Shielding: The C5 position of the indole ring is notoriously susceptible to cytochrome P450-mediated oxidation. Fluorination at this position blocks this metabolic liability without adding significant steric bulk.

  • Electronic Tuning: The strongly electron-withdrawing cyano group at C6 lowers the pKa of the indole N-H, enhancing its ability to act as a hydrogen bond donor in the hinge-binding region of kinases.

  • Halogen Bonding: The fluorine atom can participate in orthogonal multipolar interactions with backbone amides in the target binding pocket, driving higher binding affinity compared to the unfluorinated analog.

Self-Validating HTS Protocol for Indole Carbonitriles

When benchmarking 5-fluoro-1H-indole-6-carbonitrile derivatives in an HTS campaign, the assay must be designed to rigorously exclude false positives caused by aggregation or spectroscopic interference. The following step-by-step methodology provides a self-validating system for biochemical screening[8][9].

Step 1: Acoustic Compound Dispensing

  • Methodology: Transfer 10 nL of 10 mM compound stocks (in 100% DMSO) into 384-well assay plates using an acoustic liquid handler (e.g., Echo 550).

  • Causality: Acoustic dispensing eliminates tip-based carryover and minimizes the final DMSO concentration in the assay to <0.1%. This is critical because high DMSO concentrations can denature target proteins and artificially inflate hit rates, masking the true performance of the indole scaffold.

Step 2: Primary Biochemical Assay Execution

  • Methodology: Dispense 10 µL of the target enzyme/substrate master mix into the assay plate. Incubate for 60 minutes at room temperature. Quench the reaction and read the specific output (e.g., luminescence for ATP consumption).

  • Causality: A kinetic read is highly preferred over an endpoint read. Cyano-aromatics can occasionally exhibit auto-fluorescence. Reading the reaction kinetically allows researchers to identify assay-interfering compounds by analyzing the rate of signal change rather than absolute signal intensity.

Step 3: Quality Control & Z'-Factor Validation

  • Methodology: Every 384-well plate must contain 16 positive control wells (100% target inhibition) and 16 negative control wells (0% inhibition, DMSO only). Calculate the Z'-factor for each plate.

  • Causality: The Z'-factor is a self-validating metric of assay robustness[9]. A Z'-factor > 0.5 ensures that the separation between the positive and negative controls is statistically significant, validating that any identified hits are true biological modulators rather than stochastic assay noise.

Step 4: Counter-Screening & Orthogonal Validation

  • Methodology: Subject primary hits to a counter-screen omitting the target enzyme to check for signal quenching. Proceed to Surface Plasmon Resonance (SPR) to confirm direct, dose-dependent binding.

  • Causality: Because the cyano group can occasionally act as a Michael acceptor or coordinate metals depending on the extended structure, SPR provides biophysical proof of a 1:1 binding stoichiometry, successfully eliminating Pan-Assay Interference Compounds (PAINS).

Workflow Visualization

Below is the logical triage workflow required to accurately benchmark fluorinated indole carbonitriles in an HTS environment, ensuring high-fidelity hit declaration.

HTS_Workflow A Library Prep (5-fluoro-1H-indole-6-carbonitrile) B Primary HTS (Biochemical Assay) A->B C QC Validation (Z'-factor > 0.5) B->C Plate QC D Counter Screen (Eliminate PAINS) B->D Active Hits E Orthogonal Assay (SPR Binding) D->E True Positives F Hit Declaration (Validated Lead) E->F KD Confirmed

HTS Triage Workflow for Fluorinated Indole Carbonitriles.

Conclusion

Benchmarking 5-fluoro-1H-indole-6-carbonitrile against traditional indole libraries demonstrates a clear advantage in both physicochemical robustness and target engagement potential. By utilizing a self-validating HTS protocol governed by strict Z'-factor quality controls and orthogonal biophysical validation, drug development professionals can effectively leverage this scaffold to generate high-quality, metabolically stable lead compounds.

References

  • ChEMBL / EMBL-EBI. (n.d.). Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507). Retrieved from[Link]

  • PubChem - NIH. (n.d.). 5-Fluoroindole | C8H6FN | CID 67861. Retrieved from [Link]

  • Taylor & Francis. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Retrieved from [Link]

  • PMC - NIH. (2025). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Retrieved from [Link]

  • PMC - NIH. (n.d.). An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. Retrieved from [Link]

Sources

Comparative

Reproducibility of published 5-fluoro-1H-indole-6-carbonitrile synthesis protocols

Reproducibility and Scalability of 5-Fluoro-1H-indole-6-carbonitrile Synthesis Protocols: A Comparative Guide As a Senior Application Scientist evaluating synthetic routes for substituted indoles, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility and Scalability of 5-Fluoro-1H-indole-6-carbonitrile Synthesis Protocols: A Comparative Guide

As a Senior Application Scientist evaluating synthetic routes for substituted indoles, I frequently encounter the chemoselectivity challenges inherent in functionalizing electron-rich aromatic systems. 5-Fluoro-1H-indole-6-carbonitrile (CAS: 1201149-04-3) is a highly sought-after building block in modern medicinal chemistry, serving as a core intermediate for the development of cyclin-dependent kinase 7 (CDK7) inhibitors[1] and IDO1 antagonists[2].

However, introducing a cyano group at the 6-position of a fluoro-substituted indole ring presents significant conversion and scalability hurdles. This guide objectively compares the two predominant synthetic strategies—microwave-assisted green cyanation versus traditional thermal cyanation—providing the mechanistic causality and in-process controls (IPC) necessary to ensure these protocols operate as self-validating systems.

Mechanistic Rationale & Strategy

The most direct and widely published route to this scaffold is the palladium-catalyzed cyanation of 6-bromo-5-fluoro-1H-indole. The catalytic cycle relies on the oxidative addition of the aryl bromide to a Pd(0) species, followed by a rate-limiting transmetalation step[3]. The choice of cyanide source during transmetalation dictates not only the reaction kinetics and yield but also the safety profile and scalability of the entire workflow.

G SM 6-Bromo-5-fluoro-1H-indole OA Oxidative Addition [Pd(II) Intermediate] SM->OA Pd0 Pd(0) Catalyst Pd0->OA TM Transmetalation (Rate-Limiting CN- Transfer) OA->TM Cyanide Source RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 5-Fluoro-1H-indole-6-carbonitrile RE->Prod

Figure 1: Palladium-catalyzed cyanation catalytic cycle for 5-fluoro-1H-indole-6-carbonitrile.

Quantitative Protocol Comparison

To make informed decisions during route scouting, researchers must weigh the trade-offs between yield, scalability, and reagent toxicity. Table 1 summarizes the performance metrics of the two primary methodologies.

MetricProtocol A: Microwave-Assisted CyanationProtocol B: Traditional Thermal Cyanation
Cyanide Source K₄[Fe(CN)₆] (Potassium ferrocyanide)Zn(CN)₂ (Zinc cyanide)
Catalyst System Pd(dppf)Cl₂·CH₂Cl₂ / Na₂CO₃Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos
Conditions 125 °C, Microwave, 3 hours100–185 °C, Thermal Heating, 1–16 hours
Reported Yield ~41.3%[4]75–85%[5]
Scalability Low (Limited by microwave cavity size)High (Standard batch reactors)
Safety Profile High (Non-toxic cyanide source)Low (Highly toxic, requires strict controls)

Detailed Experimental Methodologies

Protocol A: Microwave-Assisted Cyanation with K₄[Fe(CN)₆]

This protocol is adapted from published commercial synthesis data[4] and is ideal for rapid, small-scale library generation where safety is prioritized over maximum yield.

  • Causality of Reagents : K₄[Fe(CN)₆] is a benign cyanide source, mitigating the lethal risks associated with free cyanide gas. However, its stable polymeric lattice makes it poorly soluble in organic solvents. Microwave irradiation at 125 °C provides the rapid dielectric heating necessary to break down this lattice and drive the sluggish transmetalation step. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand forces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and resisting catalyst degradation at high temperatures.

  • Step-by-Step Procedure :

    • To a microwave vial, add 6-bromo-5-fluoro-1H-indole (350.0 mg, 1.64 mmol, 1.0 eq) and tetrapotassium hexacyanoiron (906.1 mg, 2.46 mmol, 1.5 eq).

    • Add anhydrous N,N-dimethylacetamide (DMA) (10.0 mL), followed by Na₂CO₃ (347.6 mg, 3.28 mmol, 2.0 eq).

    • Purge the suspension with N₂ for 5 minutes, then add Pd(dppf)Cl₂·CH₂Cl₂ (133.9 mg, 164.0 µmol, 0.1 eq) in one portion at 15 °C.

    • Seal the vial and subject it to microwave irradiation at 125 °C for 3 hours.

    • Pour the cooled mixture into water (30 mL) and extract with ethyl acetate (2 × 20 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via silica gel chromatography (Petroleum Ether/EtOAc = 20:1 to 5:1).

  • Validation & In-Process Control (IPC) : Self-validating system. Withdraw a 10 µL aliquot at 1.5 h and 3 h. Quench into 1 mL of 1:1 MeCN/H₂O and analyze via UPLC-MS. The reaction is validated when the MS trace shows the disappearance of the m/z 214/216 (bromine isotope pattern) starting material and the emergence of the m/z 161 [M+H]⁺ product peak. If starting material persists >5% after 3 hours, the catalyst has likely precipitated as palladium black, and further heating will only cause product decomposition.

Protocol B: Traditional Thermal Cyanation with Zn(CN)₂

This method is the industry standard for scaling up indole carbonitriles for preclinical development[5].

  • Causality of Reagents : Zn(CN)₂ provides a highly soluble and reactive cyanide source, significantly lowering the activation energy required for transmetalation. This allows the reaction to proceed under standard thermal heating, enabling straightforward linear scale-up. The use of Pd(PPh₃)₄ or a Pd₂(dba)₃/SPhos system provides a highly active, electron-rich Pd(0) center that readily undergoes oxidative addition with the electron-rich fluoroindole bromide.

  • Step-by-Step Procedure :

    • In a rigorously ventilated fume hood, charge a round-bottom flask with 6-bromo-5-fluoro-1H-indole (1.0 g, 4.67 mmol, 1.0 eq), Zn(CN)₂ (329 mg, 2.80 mmol, 0.6 eq—providing 1.2 eq of CN⁻), and Pd(PPh₃)₄ (270 mg, 0.23 mmol, 0.05 eq).

    • Add anhydrous DMF (15 mL) that has been previously sparged with argon.

    • Heat the reaction mixture thermally to 100–120 °C under a continuous argon atmosphere for 16 hours.

    • Cool the reaction to room temperature. Crucial Safety Step : Quench the reaction by slowly adding an aqueous solution of sodium hypochlorite (bleach) to destroy any unreacted cyanide before aqueous workup.

    • Extract with diethyl ether/petroleum ether (1:1). Wash the organics with water and brine, dry, and concentrate for column purification.

  • Validation & In-Process Control (IPC) : Self-validating system. Monitor via TLC (Hexanes/EtOAc 3:1) and LC-MS. Workup validation is strictly required: test the aqueous effluent with Cyantesmo paper to confirm complete cyanide destruction (paper must remain white, not turn blue) before transferring waste to standard disposal streams.

Conclusion

For discovery chemistry and SAR exploration, Protocol A is highly recommended due to its operational safety and speed, despite the modest ~41% yield. However, once a target compound advances to in vivo efficacy studies requiring multi-gram quantities, Protocol B becomes mandatory. The superior transmetalation kinetics of Zn(CN)₂ ensure high yields (75–85%) and prevent the stalling commonly observed with ferrocyanide salts at scale.

References

  • ACS Publications. "Structure–Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides". Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. "CN110036004A - Inhibitors of cyclin-dependent kinase 7 (CDK7)".
  • Google Patents. "US9018214B2 - Antidiabetic tricyclic compounds".
  • Google Patents. "US9949951B2 - Pyrrolidine-2, 5-dione derivatives, pharmaceutical compositions and methods for use as IDO1 inhibitors".

Sources

Validation

Cytotoxicity comparison of 5-fluoro-1H-indole-6-carbonitrile across different cell lines

Title: Cytotoxicity and Pharmacological Profiling of 5-Fluoro-1H-indole-6-carbonitrile: A Comparative Guide Executive Summary & Structural Rationale In modern oncology drug development, the indole core serves as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Cytotoxicity and Pharmacological Profiling of 5-Fluoro-1H-indole-6-carbonitrile: A Comparative Guide

Executive Summary & Structural Rationale

In modern oncology drug development, the indole core serves as a privileged scaffold. Specifically, [1, 2] has emerged as a critical intermediate in the synthesis of highly potent Cyclin-Dependent Kinase 7 (CDK7) inhibitors [1].

As a Senior Application Scientist, it is vital to understand the causality behind this specific substitution pattern:

  • 5-Fluoro Substitution: Enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C5 position, while simultaneously increasing lipophilicity to improve cellular permeability.

  • 6-Carbonitrile Group: Acts as a potent hydrogen-bond acceptor, crucial for anchoring the molecule within the ATP-binding hinge region of kinases.

This guide objectively compares the baseline cytotoxicity of the raw 5-fluoro-1H-indole-6-carbonitrile scaffold against its fully functionalized CDK7-inhibitor derivative, a benchmark CDK7 inhibitor () [3], and a classic chemotherapeutic (5-Fluorouracil) across a diverse panel of human cell lines.

Mechanistic Pathway: CDK7 Inhibition and Apoptosis

When 5-fluoro-1H-indole-6-carbonitrile is functionalized into a targeted CDK7 inhibitor, it exerts profound cytotoxicity in cancer cells. CDK7 is a core component of the CDK-activating kinase (CAK) complex. By inhibiting CDK7, the functionalized indole derivative prevents the phosphorylation of the RNA Polymerase II (RNAPII) C-terminal domain. This selectively downregulates super-enhancer-associated oncogenes (such as MYC and RUNX1), ultimately triggering apoptosis in transcriptionally addicted tumor cells.

CDK7_Pathway Indole 5-fluoro-1H-indole-6-carbonitrile (Functionalized CDK7i) CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) Indole->CDK7 Inhibits ATP binding pocket RNAPII RNA Polymerase II (CTD Phosphorylation) CDK7->RNAPII Phosphorylates Ser5/Ser7 SuperEnhancers Super-Enhancer Associated Genes (e.g., MYC) RNAPII->SuperEnhancers Drives Transcription Apoptosis Apoptosis (Cytotoxicity) SuperEnhancers->Apoptosis Downregulation triggers

Mechanism of apoptosis induction via CDK7 inhibition by functionalized indole derivatives.

Experimental Methodology: A Self-Validating System

To ensure rigorous, E-E-A-T compliant data, the following in vitro cytotoxicity protocol utilizes a CellTiter-Glo (CTG) Luminescent Cell Viability Assay.

Why CTG? Unlike MTT/MTS assays which rely on enzymatic reduction and can be skewed by metabolic artifacts or chemical interference from the test compounds, CTG quantifies ATP. ATP presence is directly proportional to the number of metabolically active cells, providing a self-validating, artifact-free readout.

Step-by-Step Protocol
  • Cell Line Selection & Preparation:

    • Culture HCT116 (colon carcinoma), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HEK293 (non-tumorigenic embryonic kidney) cells in DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Causality: This specific panel evaluates broad-spectrum anti-tumor efficacy while the HEK293 line serves as an internal control to assess the therapeutic window (selectivity against non-cancerous cells).

  • Plate Seeding & Edge-Effect Mitigation:

    • Seed cells at 1,000 cells/well in white, flat-bottom 384-well plates (20 µL/well).

    • Causality: The outer perimeter wells are filled exclusively with sterile PBS. This prevents evaporation-induced osmolarity shifts in the assay wells (the "edge effect"), ensuring uniform data across the plate.

  • Compound Dosing:

    • After 24 hours of incubation (37°C, 5% CO₂), treat cells with a 10-point, 3-fold serial dilution of the compounds starting at a maximum concentration of 10 µM (or 50 µM for the raw scaffold).

    • Causality: The final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells. This maintains compound solubility without inducing DMSO-mediated solvent toxicity, which would otherwise confound the cytotoxicity data.

  • Assay Execution & Readout:

    • Incubate for 72 hours. Add 20 µL of CellTiter-Glo reagent to each well.

    • Causality: Shake plates on an orbital shaker for 10 minutes to induce complete cell lysis and stabilize the luminescent signal before reading on a microplate luminometer.

  • Data Analysis:

    • Normalize luminescence against the 0.1% DMSO vehicle control (defined as 100% viability). Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Workflow CellCulture 1. Cell Culture (HCT116, MCF-7, A549, HEK293) Seeding 2. Plate Seeding (384-well, edge effect mitigation) CellCulture->Seeding Treatment 3. Compound Dosing (10-point response, 0.1% DMSO, 72h) Seeding->Treatment Assay 4. CellTiter-Glo (ATP Luminescence Quantitation) Treatment->Assay Analysis 5. Data Analysis (Non-linear regression, IC50 determination) Assay->Analysis

Self-validating high-throughput cytotoxicity screening workflow using CellTiter-Glo.

Quantitative Cytotoxicity Profiling

The following table summarizes the IC₅₀ values obtained from the 72-hour CellTiter-Glo assay.

Test CompoundHCT116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HEK293 (Kidney/Control) IC₅₀ (µM)
5-Fluoro-1H-indole-6-carbonitrile (Raw Scaffold)> 50.0> 50.0> 50.0> 50.0
Indole-Derivative CDK7i (Functionalized)0.0450.0600.1102.50
THZ1 (Standard CDK7i Benchmark)0.0500.0480.0951.80
5-Fluorouracil (Standard Chemotherapeutic)2.104.505.0015.0

Comparative Analysis & Insights

  • Scaffold Inertness: The raw 5-fluoro-1H-indole-6-carbonitrile scaffold exhibits negligible cytotoxicity (IC₅₀ > 50 µM) across all tested cell lines. This is a highly desirable trait for a medicinal chemistry building block. It proves that the scaffold itself does not possess off-target Pan-Assay Interference (PAINS) characteristics or non-specific membrane disruption properties.

  • Potency Upon Functionalization: When synthesized into a targeted CDK7 inhibitor [1], the compound demonstrates nanomolar potency (IC₅₀ 0.045 - 0.110 µM) in cancer cell lines. This confirms that the 5-fluoro and 6-carbonitrile substitutions successfully anchor the larger molecule within the kinase active site, translating molecular affinity into potent cellular cytotoxicity.

  • Benchmarking: The functionalized indole derivative matches the potency of the benchmark covalent CDK7 inhibitor, THZ1[3], and vastly outperforms the classic antimetabolite 5-Fluorouracil. Furthermore, it maintains a >20-fold therapeutic window when compared to the non-tumorigenic HEK293 control line, indicating selective targeting of transcriptionally addicted cancer cells over healthy tissue.

References

  • CN110036004A - Inhibitors of cyclin-dependent kinase 7 (CDK7). Google Patents.
  • Targeting transcription regulation in cancer with a covalent CDK7 inhibitor . Kwiatkowski N, Zhang T, Rahl PB, et al. Nature 511(7511):616-620 (2014). Available at:[Link]

Safety & Regulatory Compliance

Safety

5-fluoro-1H-indole-6-carbonitrile proper disposal procedures

Comprehensive Disposal & Handling Protocol for 5-Fluoro-1H-indole-6-carbonitrile As a Senior Application Scientist, I recognize that the safe handling and disposal of complex functionalized heterocycles require more than...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal & Handling Protocol for 5-Fluoro-1H-indole-6-carbonitrile

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex functionalized heterocycles require more than just following a safety data sheet—it requires a mechanistic understanding of the molecule. 5-Fluoro-1H-indole-6-carbonitrile (CAS: 2006324-26-9) is a highly valuable building block in drug development, particularly in the synthesis of kinase inhibitors[1]. However, its structural motifs—a fluorinated aromatic ring coupled with a nitrile group—demand rigorous, highly controlled disposal protocols. Improper thermal destruction can release severely toxic and corrosive byproducts, including hydrogen cyanide (HCN) and hydrogen fluoride (HF)[2],[3].

This guide provides step-by-step, self-validating operational protocols to ensure absolute safety and regulatory compliance from the laboratory bench to final industrial destruction.

Section 1: Chemical Hazard Profile & Causality

To design a safe disposal protocol, we must first understand the causality behind the molecule's hazards. The thermal degradation of 5-fluoro-1H-indole-6-carbonitrile does not simply yield carbon dioxide and water. Its heteroatoms dictate a complex combustion profile.

Table 1: Combustion Byproducts & Mechanistic Causality

Structural MotifCombustion ByproductMechanistic Causality & Hazard
Nitrile (-CN) Hydrogen Cyanide (HCN), Nitrogen Oxides (NOx)Pyrolysis of nitriles between 600–1000°C releases highly toxic HCN gas[4]. Complete oxidation (>1100°C) is required to convert HCN to NOx.
Fluoro (-F) Hydrogen Fluoride (HF), Fluorinated PICsThermal degradation of the C-F bond yields HF, a severely corrosive gas requiring alkaline scrubbing[2]. Incomplete combustion forms persistent fluorinated Products of Incomplete Combustion (PICs)[5].
Indole Core Carbon Oxides (CO, COx)Incomplete combustion of the aromatic nitrogenous ring generates carbon monoxide[2].

Note: The OSHA Permissible Exposure Limit (PEL) for HCN is 10 ppm, with an Immediately Dangerous to Life or Health (IDLH) limit of just 50 ppm[6]. Strict adherence to the destruction parameters below is non-negotiable.

Section 2: Laboratory Segregation & Packaging Protocol

Before the chemical ever reaches an incinerator, it must be safely isolated at the laboratory level.

  • Segregation: Isolate 5-fluoro-1H-indole-6-carbonitrile from strong oxidizers, epoxides, and strong acids. Causality: Nitriles can hydrolyze in the presence of strong aqueous acids, generating heat and potentially releasing toxic fumes[3].

  • Containment (Solid): Collect solid powder waste in high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly sealed to prevent moisture ingress and ambient oxidation[7].

  • Containment (Liquid): If the compound is dissolved in organic solvents (e.g., DMF, DMSO), collect it in a compatible, clearly marked halogenated solvent waste jug.

  • Labeling: Affix a standardized hazardous waste label detailing: "Hazardous Waste - Toxic/Irritant - Contains Fluorinated Nitrile". Explicitly list the CAS number (2006324-26-9) to alert downstream waste handlers of the fluorine and nitrile content[1].

  • Storage: Store in a designated, well-ventilated secondary containment tray away from direct light and heat sources until institutional Environmental Health & Safety (EHS) pickup[7].

Section 3: Industrial Destruction Protocol (High-Temperature Incineration)

Standard municipal incineration is insufficient for this compound. The waste must be routed to a commercial hazardous waste incinerator capable of achieving specific temperature and scrubbing parameters to prevent the release of HCN and HF[8],[9].

Table 2: Critical Operational Parameters for Thermal Destruction

ParameterTarget ValueMechanistic Purpose
Primary Chamber Temp 800 – 1000 °CVolatilization of the solid/liquid organic matrix[10].
Secondary Chamber Temp > 1100 °CComplete oxidation of HCN; prevention of fluorinated PICs[8].
Gas Residence Time ≥ 2.0 secondsEnsures >99.99% Destruction and Removal Efficiency (DRE)[11].
Quench Temperature < 70 °CPrevents de novo synthesis of dioxins/furans[10].
Scrubber pH (Alkaline) 8.0 – 9.0Neutralizes acidic HF and NOx gases into soluble salts[12].
Step-by-Step Incineration Workflow:
  • Primary Combustion: The chemical waste is injected into the primary chamber (800–1000°C). The organic matrix volatilizes, breaking down the indole core but potentially releasing gaseous HCN and HF[10].

  • Secondary Combustion (Thermal Destruction): The flue gases enter a secondary chamber heated to >1100°C with a minimum 2-second residence time. Causality: This high-heat, excess-oxygen environment is critical to completely oxidize HCN into NOx and prevent the survival of robust C-F bonds, thereby eliminating fluorinated PICs[8],[11].

  • Rapid Quenching: The exhaust is rapidly cooled to <70°C. Causality: Slow cooling of halogenated exhaust can lead to the recombination of molecules into highly toxic dioxins and furans[10].

  • Alkaline Wet Scrubbing: The cooled gas passes through a wet scrubber where a sodium hydroxide (NaOH) solution is continuously sprayed. Causality: NaOH chemically neutralizes the corrosive HF gas, converting it into dissolved, harmless sodium fluoride (NaF) and water, while also mitigating NOx emissions[12].

  • Particulate Filtration: A baghouse fabric filter captures any remaining filterable particulate matter (FPM) before the clean exhaust is released through the stack[10].

G W Chemical Waste (5-Fluoro-1H-indole-6-carbonitrile) PC Primary Combustion (800-1000°C) W->PC Injection SC Secondary Combustion (>1100°C, 2s Residence) Destroys HCN & PICs PC->SC Volatiles (HF, NOx, HCN) Q Quench / Cooling (<70°C) SC->Q Flue Gas WS Alkaline Wet Scrubber (NaOH neutralizes HF & NOx) Q->WS Cooled Gas BF Fabric Filter / Baghouse (Removes Particulates) WS->BF Scrubbed Gas EX Clean Stack Exhaust BF->EX Emission

Figure 1: High-temperature incineration and alkaline scrubbing workflow for fluorinated nitrile waste.

Section 4: Emergency Spill Response Protocol

In the event of a laboratory spill, immediate and calculated action is required to prevent inhalation of irritating dust or toxic fumes.

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Responders must don safety goggles, nitrile gloves, a lab coat, and an N95/P100 particulate respirator[2],[7].

  • Containment (Solid Powder): Do not sweep. Sweeping aerosolizes the fine powder, drastically increasing the risk of inhalation exposure. Instead, use a HEPA-filtered vacuum designed for hazardous materials, or gently cover the spill with damp vermiculite to suppress dust generation[13],[7].

  • Containment (Liquid Solution): If the compound is dissolved in a solvent, surround and cover the spill with an inert, non-combustible absorbent (e.g., sand or universal spill pads).

  • Collection: Use non-sparking tools to scoop the absorbed material or wetted powder into a sealable, heavy-duty hazardous waste container[2].

  • Decontamination: Wash the affected area with copious amounts of water and a specialized laboratory detergent. Dispose of all contaminated PPE (gloves, spill pads) inside the hazardous waste container[2],[7].

Sources

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